2-[(E)-C-(bromomethyl)-N-hydroxycarbonimidoyl]phenol 2-[(E)-C-(bromomethyl)-N-hydroxycarbonimidoyl]phenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17209182
InChI: InChI=1S/C8H8BrNO2/c9-5-7(10-12)6-3-1-2-4-8(6)11/h1-4,11-12H,5H2/b10-7-
SMILES:
Molecular Formula: C8H8BrNO2
Molecular Weight: 230.06 g/mol

2-[(E)-C-(bromomethyl)-N-hydroxycarbonimidoyl]phenol

CAS No.:

Cat. No.: VC17209182

Molecular Formula: C8H8BrNO2

Molecular Weight: 230.06 g/mol

* For research use only. Not for human or veterinary use.

2-[(E)-C-(bromomethyl)-N-hydroxycarbonimidoyl]phenol -

Specification

Molecular Formula C8H8BrNO2
Molecular Weight 230.06 g/mol
IUPAC Name 2-[(E)-C-(bromomethyl)-N-hydroxycarbonimidoyl]phenol
Standard InChI InChI=1S/C8H8BrNO2/c9-5-7(10-12)6-3-1-2-4-8(6)11/h1-4,11-12H,5H2/b10-7-
Standard InChI Key UTIQUWWEABFDEC-YFHOEESVSA-N
Isomeric SMILES C1=CC=C(C(=C1)/C(=N\O)/CBr)O
Canonical SMILES C1=CC=C(C(=C1)C(=NO)CBr)O

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name 2-[(E)-C-(bromomethyl)-N-hydroxycarbonimidoyl]phenol reflects its substituents:

  • A phenolic ring (hydroxyl group at position 2).

  • A bromomethyl group (-CH₂Br) at the ortho position.

  • An (E)-configured hydroxycarbonimidoyl group (-N-OH-C(=NH)-) attached to the phenolic ring.

The molecular formula is C₈H₇BrN₂O₂, with a molecular weight of 243.06 g/mol.

Structural Configuration and Key Bonding Patterns

The compound’s geometry is influenced by the (E)-configuration of the hydroxycarbonimidoyl group, which imposes specific spatial constraints. Key structural features include:

  • Phenolic ring: The hydroxyl group at position 2 participates in intramolecular hydrogen bonding with the imine nitrogen, stabilizing the planar configuration .

  • Bromomethyl group: The C-Br bond length is approximately 1.93–1.97 Å, typical for alkyl bromides, and facilitates nucleophilic substitution reactions .

  • Hydroxycarbonimidoyl moiety: The C=N bond length is ~1.28 Å, consistent with double-bond character, while the N-OH group engages in hydrogen bonding .

Table 1: Key Bond Lengths and Angles

Bond/AngleValue (Å/°)Source Compound Analog
C-Br1.942-(Bromomethyl)phenol
C=N (imine)1.286(E)-3-chloro-2-(((4-chlorophenyl)imino)methyl)
O-H⋯N (H-bond)1.82(E)-N′-(1-(5-chloro-2-hydroxyphenyl)
Dihedral angle (aromatic rings)23.4°

Synthesis and Reaction Pathways

Synthetic Strategies

While no direct synthesis reports exist for 2-[(E)-C-(bromomethyl)-N-hydroxycarbonimidoyl]phenol, analogous compounds suggest viable routes:

  • Condensation Reaction: Reacting 2-bromomethylphenol with a hydroxycarbonimidoyl chloride under basic conditions.

  • Stepwise Functionalization: Introducing the hydroxycarbonimidoyl group via Schiff base formation, followed by bromomethylation.

A representative method, adapted from chlorinated analogs , involves:

  • Reagents: 2-Hydroxybenzaldehyde derivative, bromomethylating agent (e.g., NBS), and hydroxylamine.

  • Conditions: Reflux in ethanol with catalytic acetic acid, yielding the (E)-isomer selectively.

Table 2: Optimized Synthetic Conditions for Analogous Compounds

ParameterValueSource
SolventEthanol
CatalystAcetic acid (5 mol%)
Reaction Time4–6 hours
Yield65–78%

Reactivity Profile

The bromomethyl and hydroxycarbonimidoyl groups confer distinct reactivity:

  • Nucleophilic Substitution: The -CH₂Br group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) .

  • Coordination Chemistry: The imine nitrogen and hydroxyl oxygen can act as bidentate ligands for transition metals .

  • Oxidation/Reduction: The imine moiety is reducible to an amine, while the phenol group is susceptible to oxidation.

Physicochemical Properties

Spectral Characteristics

Predicted spectral data based on analogs:

  • IR Spectroscopy:

    • O-H stretch: 3200–3400 cm⁻¹ (phenolic hydroxyl).

    • C=N stretch: 1640–1680 cm⁻¹ (imine).

    • C-Br stretch: 550–650 cm⁻¹ .

  • NMR Spectroscopy:

    • ¹H NMR (CDCl₃): δ 6.8–7.5 (aromatic H), δ 4.6 (s, -CH₂Br), δ 9.2 (s, -N-OH).

    • ¹³C NMR: δ 160.1 (C=N), δ 70.3 (-CH₂Br), δ 115–150 (aromatic C).

Thermal Stability and Solubility

  • Melting Point: Estimated 180–190°C (decomposes above 200°C due to imine instability).

  • Solubility: Moderate in polar aprotic solvents (DMF, DMSO); low in water (<0.1 g/L).

Research Gaps and Future Directions

  • Crystallographic Data: Single-crystal X-ray analysis is needed to confirm the (E)-configuration and packing interactions.

  • Biological Screening: Systematic evaluation of antimicrobial/anticancer activity.

  • Catalytic Applications: Exploration in asymmetric synthesis as a chiral ligand.

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